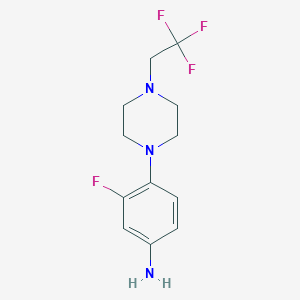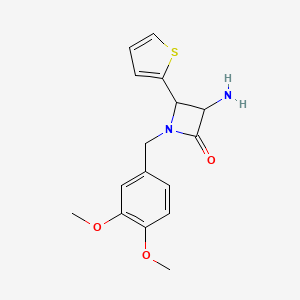
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the second position and an ethoxyphenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the use of 1,2,4-triazine methodology, where the initial 5-cyano-1,2,4-triazine is prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide. The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group in sulfuric acid yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and efficiency. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.
化学反应分析
Types of Reactions
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted phenyl/pyridine compounds.
科学研究应用
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
相似化合物的比较
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
InChI 键 |
LZKPQJQKOCTXOR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)



![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)




![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)

